methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 941978-42-3
VCID: VC11871409
InChI: InChI=1S/C20H19NO4S2/c1-13-7-9-15(10-8-13)17-12-26-18(20(22)25-3)19(17)27(23,24)21-16-6-4-5-14(2)11-16/h4-12,21H,1-3H3
SMILES: CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC(=C3)C)C(=O)OC
Molecular Formula: C20H19NO4S2
Molecular Weight: 401.5 g/mol

methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate

CAS No.: 941978-42-3

Cat. No.: VC11871409

Molecular Formula: C20H19NO4S2

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate - 941978-42-3

Specification

CAS No. 941978-42-3
Molecular Formula C20H19NO4S2
Molecular Weight 401.5 g/mol
IUPAC Name methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Standard InChI InChI=1S/C20H19NO4S2/c1-13-7-9-15(10-8-13)17-12-26-18(20(22)25-3)19(17)27(23,24)21-16-6-4-5-14(2)11-16/h4-12,21H,1-3H3
Standard InChI Key RSIWVNQKVWRUOH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC(=C3)C)C(=O)OC
Canonical SMILES CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=CC(=C3)C)C(=O)OC

Introduction

Methyl 4-(4-methylphenyl)-3-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry due to its structural complexity and functional group diversity. This compound belongs to the thiophene carboxylate derivatives, which are known for their biological and pharmacological activities, including antibacterial and antioxidant properties.

Molecular Formula and Weight

  • Molecular Formula: C21_{21}H19_{19}NO4_{4}S2_{2}

  • Molecular Weight: 413.51 g/mol .

Structural Features

The compound features:

  • A thiophene ring substituted with a carboxylate group.

  • A sulfamoyl group attached to the thiophene ring, linked to a 3-methylphenyl moiety.

  • A methyl-substituted phenyl group at the 4-position of the thiophene ring.

IUPAC Name

Methyl 3-[(3-methylphenyl)[(4-methylphenyl)sulfamoyl]]thiophene-2-carboxylate .

General Synthetic Strategy

The synthesis of methyl thiophene-based carboxylates often involves:

  • Cyclization of precursor compounds such as arylazo derivatives or mercaptoacrylate intermediates.

  • Functionalization at specific positions on the thiophene ring using sulfonamide or sulfamoyl reagents.

  • Esterification to introduce the methyl carboxylate group .

Example Reaction Scheme

A typical pathway includes:

  • Starting with a thiophene derivative.

  • Introducing a sulfamoyl group via sulfonamide coupling reactions.

  • Final esterification using methylating agents like dimethyl sulfate.

Antioxidant Potential

The presence of electron-donating groups (e.g., methyl groups) on the phenyl rings contributes to free radical scavenging activity, making it a candidate for antioxidant studies .

NMR Spectroscopy

  • 1^{1}1H NMR: Signals corresponding to aromatic protons, methyl groups, and sulfamoyl NH protons are expected.

  • 13^{13}13C NMR: Peaks for thiophene carbons, carboxylate carbon, and aromatic carbons.

Mass Spectrometry

The molecular ion peak at m/z=413m/z = 413 confirms the molecular weight of the compound .

Comparative Data Table

PropertyValue/DescriptionReference
Molecular FormulaC21_{21}H19_{19}NO4_{4}S2_{2}
Molecular Weight413.51 g/mol
Antibacterial ActivityActive against E. coli and S. aureus
Key Functional GroupsSulfamoyl, Methylphenyl, Carboxylate
Synthetic RouteCyclization and esterification reactions

Applications and Future Directions

This compound's structural features make it a promising candidate for:

  • Drug Development: Its antibacterial and antioxidant properties suggest potential therapeutic applications.

  • Material Science: Thiophene derivatives are often used in organic electronics due to their conductive properties.

Future research could focus on:

  • Structure-activity relationship (SAR) studies to optimize biological activity.

  • In-depth pharmacokinetic profiling for drug development.

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